![molecular formula C25H28N4O3S B2382675 N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide CAS No. 892415-37-1](/img/structure/B2382675.png)
N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H28N4O3S and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinazoline derivatives have demonstrated significant antitumor potential . Specifically, this compound exhibits inhibitory activity against MKN45 cell lines, a gastric tumor cell line. Notably, two of its derivatives show even higher inhibitory activity than Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a positive control . Further studies could explore its mechanism of action and potential for targeted cancer therapy.
EGFR Inhibition
The quinazoline scaffold is closely associated with EGFR inhibition . The compound’s structure suggests that it may interact with EGFR or related kinases, potentially affecting cell signaling pathways. Investigating its binding affinity and selectivity toward EGFR could provide valuable insights.
Structural Characterization
The compound’s crystal structure has been determined by X-ray diffraction analysis, confirming its molecular arrangement and aiding in understanding its biological activity . Detailed structural studies can reveal key interactions and guide further modifications for improved efficacy.
Propiedades
IUPAC Name |
N,N-diethyl-2-[[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-5-29(6-2)21(31)14-33-25-20-11-19-18(13-30)12-26-16(4)22(19)32-24(20)27-23(28-25)17-9-7-8-15(3)10-17/h7-10,12,30H,5-6,11,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVFHVIYGLJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

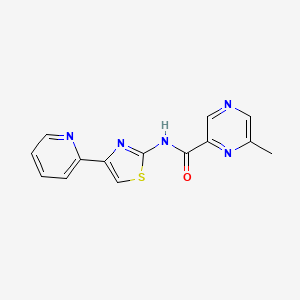
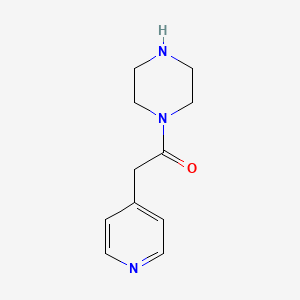
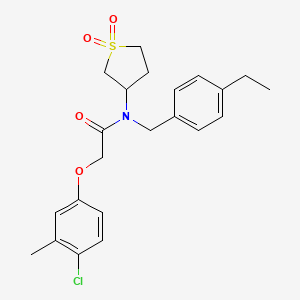
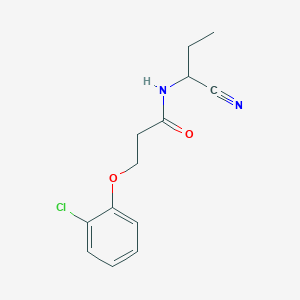
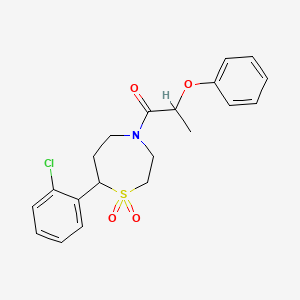

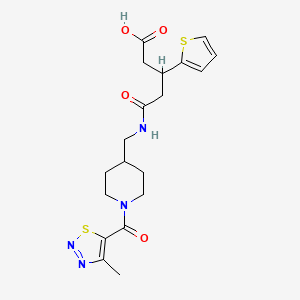
![ethyl 4-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2382603.png)
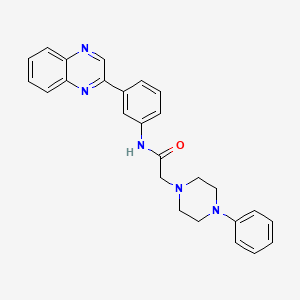
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide](/img/structure/B2382608.png)
![3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride](/img/structure/B2382609.png)
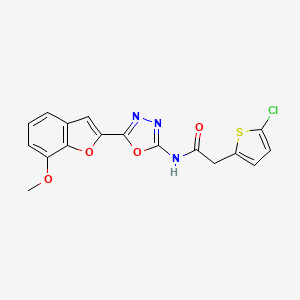
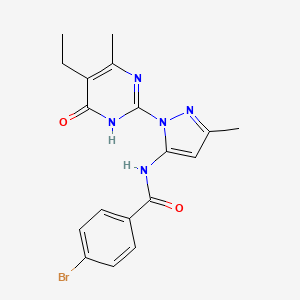
![6-(3-Methoxyphenoxy)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382614.png)